

Application Notes and Protocols: Rutin Sulfate as a Standard in Analytical Chemistry

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Compound of Interest

Compound Name: Rutin sulfate

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These application notes provide a comprehensive guide to the use of **rutin sulfate** as an analytical standard in various quantitative methodologies. **Rutin sulfate**, a sulfated derivative of the flavonoid glycoside rutin, offers enhanced aqueous solubility compared to its parent compound, making it a valuable standard for a range of analytical applications, particularly in aqueous media.^[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Analysis, along with relevant quantitative data and workflow visualizations.

Data Presentation: Quantitative Analytical Parameters

The following tables summarize key quantitative data for the analytical determination of rutin and its derivatives. These parameters can serve as a starting point for method development and validation when using **rutin sulfate** as a standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters for Flavonoid Analysis

| Parameter | Specification | Reference |
|---|---|-----------|
| HPLC System | Quaternary pump, thermostatted column compartment, autosampler, UV-Vis or DAD detector | [2] |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [2] |
| Mobile Phase | Isocratic: Methanol and 0.1% v/v Glacial Acetic Acid in Water (50:50) | [2] |
| Gradient: Acetonitrile and Phosphate buffer (pH=5.8) | [2] | |
| Isocratic: Acetonitrile/water solution of acetic acid pH 3 (30:70, v/v) | [3] | |
| Flow Rate | 1.0 mL/min | [2][3] |
| Injection Volume | 20 µL | [2][4] |
| Column Temperature | Ambient or 30°C | [2][5] |
| Detection Wavelength | 255 nm, 259 nm, 281 nm, or 354-360 nm | [2][3] |
| Linearity (R ²) | > 0.999 | [2] |
| Range | 2 - 10 µg/mL | [2] |
| Limit of Detection (LOD) | 0.005 - 0.32 µg/mL | [2][6] |
| Limit of Quantification (LOQ) | 0.15 - 1.77 µg/mL | [2][6] |
| Accuracy (% Recovery) | 96 - 100.8% | [2] |
| Precision (%RSD) | < 2% | [2] |

Table 2: UV-Vis Spectrophotometry Parameters for Rutin Analysis

| Parameter | Specification | Reference |
|--|--|-----------|
| Instrument | Double beam UV-VIS spectrophotometer | |
| Wavelength Range | 200–400 nm | |
| λ_{max} in Methanol | 257 nm | [7] |
| λ_{max} in Methanol:Water (9:1) | 260 nm and 360 nm | [8] |
| Linearity (R^2) | 0.999 | [8] |
| Limit of Detection (LOD) | 0.29 $\mu\text{g/mL}$ (for a related compound) | [7] |
| Limit of Quantification (LOQ) | 0.90 $\mu\text{g/mL}$ (for a related compound) | [7] |
| Accuracy (% Recovery) | 98.55–103.34% | [8] |
| Precision (%RSD) | 0.026% | [8] |

Table 3: Electrochemical Sensor Performance for Rutin Detection

| Sensor Type | Linear Range (μM) | Detection Limit (μM) | Reference |
|--|--------------------------------|-----------------------------------|-----------|
| Fe ₃ O ₄ @TiO ₂ @Au nanocomposite | 0.02–20 and 20–200 | 0.0064 | [9] |
| N-doped mesoporous carbon nanospheres and graphene | 0.5–189 | 0.05 | [10] |
| C-GCS@ZIF-F/PL nanocomposite | 0.1–100 | 0.0054 | [11] |
| PLUMGPS | 0.2–1.5 | 0.076 | [12] |

Experimental Protocols

The following are detailed protocols for the quantitative analysis of flavonoids, which can be adapted for **rutin sulfate**.

This protocol outlines the quantification of **rutin sulfate** using a reversed-phase HPLC system.
[2]

1. Materials and Reagents:

- **Rutin sulfate** analytical standard
- HPLC grade methanol
- HPLC grade acetonitrile
- HPLC grade water
- Glacial acetic acid or formic acid or phosphate buffer
- 0.45 µm syringe filters

2. Instrumentation:

- A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[2]
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

3. Preparation of Standard Solutions:

- **Stock Solution** (e.g., 100 µg/mL): Accurately weigh 10 mg of **rutin sulfate** standard and dissolve it in 100 mL of methanol.
- **Working Standard Solutions**: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2-12 µg/mL) using the mobile phase as the diluent.

4. Sample Preparation:

- Dissolve the sample containing **rutin sulfate** in a suitable solvent (e.g., methanol), using sonication for 15-20 minutes to ensure complete dissolution.[2]

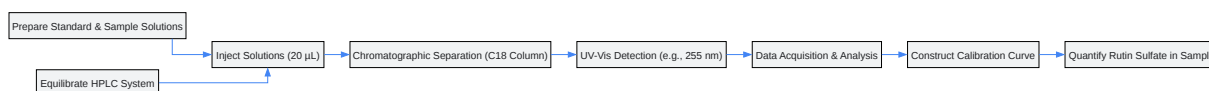
- Filter the solution through a 0.45 μm syringe filter before injection.[2]
- Dilute the filtered solution with the mobile phase if the concentration of **rutin sulfate** is expected to be high.[2]

5. Chromatographic Procedure:

- Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.[2]
- Inject 20 μL of each standard solution and the sample solution into the HPLC system.[2]
- Monitor the separation at a detection wavelength determined from the UV spectrum of **rutin sulfate** (e.g., 255 nm).[3]

6. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
- Determine the concentration of **rutin sulfate** in the sample by interpolating its peak area on the calibration curve.



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HPLC Analysis Workflow

This protocol describes a simple and rapid method for the quantification of **rutin sulfate** using UV-Vis spectrophotometry.

1. Materials and Reagents:

- **Rutin sulfate** analytical standard
- Spectroscopic grade methanol
- Spectroscopic grade water (if needed for co-solvent)

2. Instrumentation:

- A double beam UV-Vis spectrophotometer.

3. Preparation of Standard Solutions:

- Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of **rutin sulfate** and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2-12 µg/mL) using methanol as the diluent.

4. Sample Preparation:

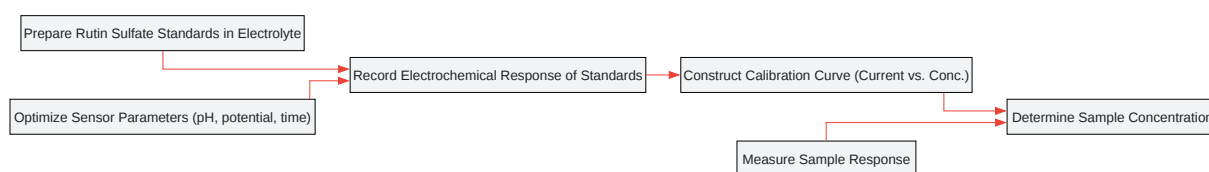
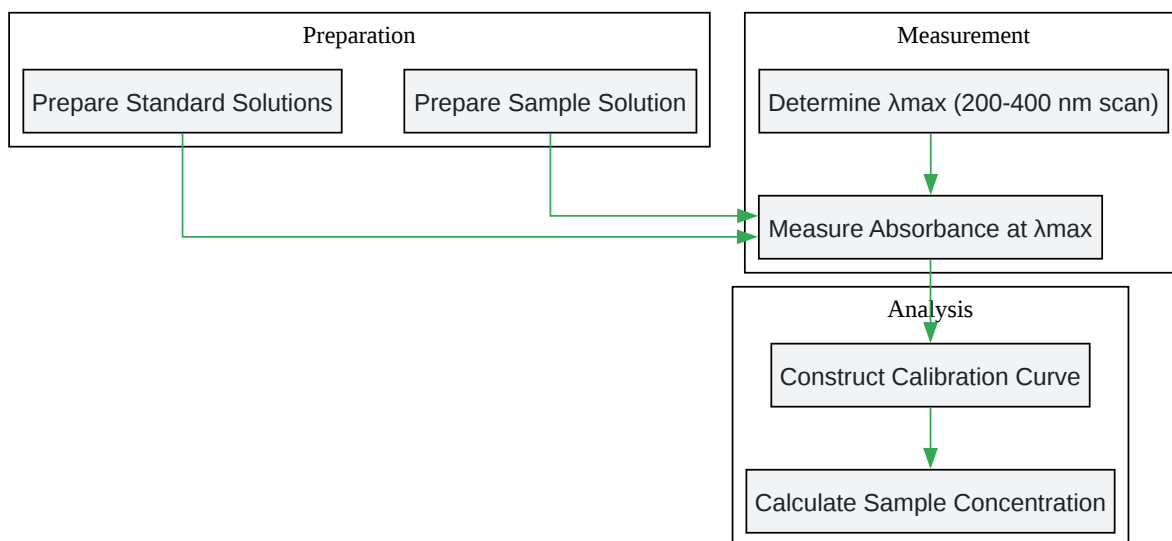
- Dissolve the sample containing **rutin sulfate** in methanol to obtain a concentration within the linear range of the assay.
- If necessary, filter the sample solution to remove any particulate matter.

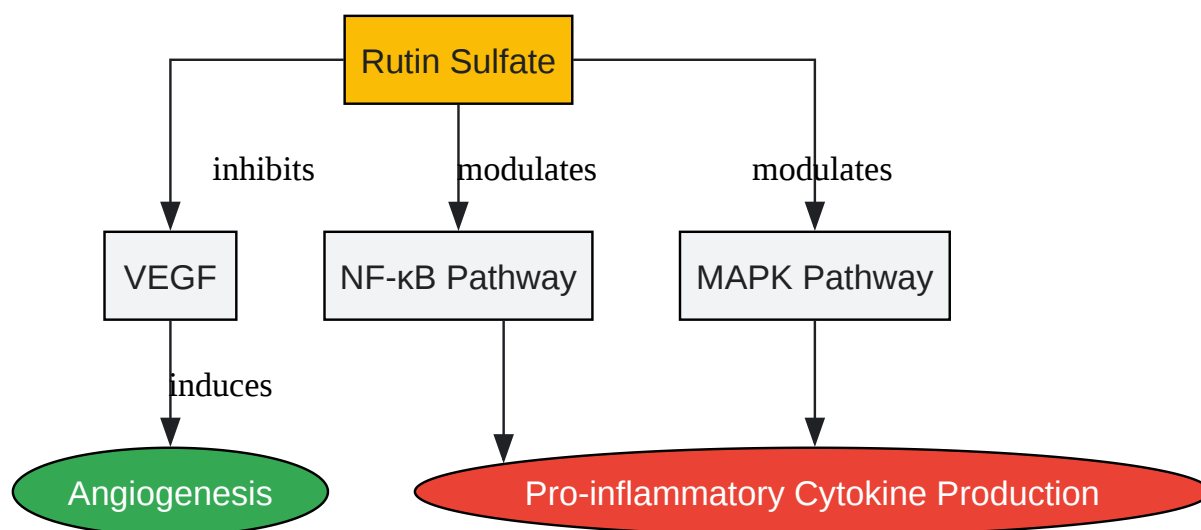
5. Spectrophotometric Measurement:

- Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.[\[13\]](#)
- Use methanol as the blank to zero the instrument.[\[13\]](#)
- Determine the wavelength of maximum absorbance (λ_{max}) for **rutin sulfate**. For rutin in methanol, this is typically around 257 nm.[\[7\]](#)
- Measure the absorbance of each working standard solution and the sample solution at the determined λ_{max} .[\[13\]](#)

6. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.[\[13\]](#)
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).[\[13\]](#)
- Calculate the concentration of **rutin sulfate** in the sample solution using the regression equation.





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